Methyl (3r)-3-hydroxydodecanoate
CAS No.: 76835-66-0
Cat. No.: VC6761154
Molecular Formula: C13H26O3
Molecular Weight: 230.348
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76835-66-0 |
---|---|
Molecular Formula | C13H26O3 |
Molecular Weight | 230.348 |
IUPAC Name | methyl (3R)-3-hydroxydodecanoate |
Standard InChI | InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3/t12-/m1/s1 |
Standard InChI Key | OZXCINYANGIBDB-GFCCVEGCSA-N |
SMILES | CCCCCCCCCC(CC(=O)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl (3R)-3-hydroxydodecanoate belongs to the class of 3-hydroxy fatty acid methyl esters (3-OH FAMEs). Its structure comprises a 12-carbon aliphatic chain with a hydroxyl group (-OH) at the third carbon and a methyl ester (-COOCH) group at the first carbon . The R-configuration at the hydroxyl-bearing carbon is critical for its stereospecific interactions in biological systems .
Physicochemical Characteristics
Key physical properties include a melting point of 27°C, a predicted boiling point of 327.7 \pm 15.0 \, ^\circ\text{C}, and a density of . The compound is soluble in organic solvents such as chloroform, ethyl acetate, and methanol, but insoluble in water due to its hydrophobic nature (LogP = 3.664) . The pKa of the hydroxyl group is approximately 13.92, indicating weak acidity under physiological conditions .
Synthesis and Manufacturing
Reformatsky Reaction
A high-yield synthesis involves the Reformatsky reaction, where zinc-mediated coupling of decyl aldehyde and methyl bromoacetate in tetrahydrofuran (THF) at 66°C produces the target compound in 94% yield . This method is favored for its rapid reaction time (1 minute) and scalability :
OsO4_44-Mediated Oxidation
An alternative route employs OsO-catalyzed dihydroxylation of a homoallylic alcohol precursor, followed by esterification with thionyl chloride in methanol . This method achieves a 60% yield and is utilized for enantiomerically pure samples required in pharmaceutical applications .
Biological Activities and Mechanisms
Quorum Sensing in Bacteria
Methyl (3R)-3-hydroxydodecanoate serves as a precursor for , a quorum-sensing molecule in Methylobacterium species . This molecule activates the transcriptional regulator MmaR at nanomolar concentrations (EC = 1.7 nM), facilitating bacterial communication and biofilm formation .
Antimicrobial and Antimycobacterial Properties
As a component of fellutamide B, a natural product isolated from marine fungi, derivatives of methyl (3R)-3-hydroxydodecanoate exhibit potent antimycobacterial activity against Mycobacterium tuberculosis (MIC = 0.2 µM) . The hydroxyl and ester groups are essential for binding to proteasomal targets .
Applications in Industry and Research
Cosmetic Formulations
The compound’s emollient properties and mild antibacterial activity make it suitable for skincare products, where it enhances lipid barrier function and reduces microbial load .
Pharmaceutical Intermediates
It is a key intermediate in synthesizing protease inhibitors and anti-inflammatory agents. For example, enantiomerically pure samples are used to produce fellutamide analogs with improved metabolic stability .
Polyhydroxyalkanoate (PHA) Production
In biotechnology, methyl (3R)-3-hydroxydodecanoate is incorporated into PHA polymers by Pseudomonas putida and Delftia tsuruhatensis, contributing to biodegradable material development .
Recent Research Findings and Innovations
Stereochemical Analysis
Mosher’s ester analysis confirmed the enantiomeric purity of synthetic methyl (3R)-3-hydroxydodecanoate, with data () aligning with the R-configuration .
Structural Elucidation
High-resolution mass spectrometry (HRMS) and () validated the compound’s structure, distinguishing it from constitutional isomers such as 3-oxo-C-HSL .
Synthetic Biology Applications
Engineered E. coli strains expressing mmaI synthases produce methyl (3R)-3-hydroxydodecanoate-derived signals, enabling scalable production of quorum-sensing modulators .
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